molecular formula C8H6BrClN2 B1451278 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine CAS No. 2301832-06-2

6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1451278
CAS No.: 2301832-06-2
M. Wt: 245.5 g/mol
InChI Key: VYMSGTAZBSRLTK-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to hepatotoxicity and nephrotoxicity in animal models . Threshold effects are also observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . These interactions can influence the localization and accumulation of the compound within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and protein synthesis . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogen atoms.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine is unique due to the specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-8-chloro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMSGTAZBSRLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine
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6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine
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6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine
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6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine
Reactant of Route 6
6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine

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